molecular formula C10H10N2O4S2 B047517 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-76-3

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B047517
M. Wt: 286.3 g/mol
InChI Key: SDMVNPIQHJZRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.

Biochemical And Physiological Effects

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In animal studies, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to reduce inflammation and oxidative stress in the liver and kidneys. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to have herbicidal activity, inhibiting the growth of certain plant species.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is that it is relatively easy to synthesize and purify. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide-based herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide and its potential applications in environmental science.
In conclusion, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide may lead to the development of new drugs, herbicides, and environmental remediation methods.

Synthesis Methods

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized via a multi-step reaction process. The starting material is 2-mercapto benzoic acid, which is converted to 2-chloro benzoic acid through the reaction with thionyl chloride. The 2-chloro benzoic acid is then reacted with 2-amino-6-methyl-1,3-benzothiazole to form the intermediate product. The intermediate product is then reacted with sodium chloroacetate to form 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Scientific Research Applications

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as arthritis and cancer. In agriculture, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied as a potential herbicide due to its ability to inhibit plant growth. In environmental science, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in water treatment due to its ability to remove heavy metals from water.

properties

CAS RN

114260-76-3

Product Name

3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Molecular Formula

C10H10N2O4S2

Molecular Weight

286.3 g/mol

IUPAC Name

2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H10N2O4S2/c1-6-2-3-8-7(4-6)11-10(12-18(8,15)16)17-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

SDMVNPIQHJZRDG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O

Origin of Product

United States

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